molecular formula C18H17N3O2S2 B5181153 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide

Cat. No.: B5181153
M. Wt: 371.5 g/mol
InChI Key: BGJAJENHHHCVEV-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide” is a synthetic organic compound that features a thiazole ring and a quinoline moiety. Compounds with these structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting from appropriate thioamide and α-haloketone precursors.

    Quinoline Derivative Preparation: Synthesized through Skraup or Doebner-Von Miller reactions.

    Coupling Reaction: The thiazole and quinoline derivatives are coupled via a sulfanyl linkage, often using reagents like thiols and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The products of these reactions would depend on the specific conditions and reagents used, potentially leading to various oxidized, reduced, or substituted derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

Biology and Medicine

    Antimicrobial Agents: Thiazole and quinoline derivatives are often explored for their antimicrobial properties.

    Anticancer Research: Potential use in developing new anticancer drugs due to the bioactivity of the thiazole and quinoline moieties.

Industry

    Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    DNA Intercalation: Quinoline derivatives are known to intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chloroquinolin-2-yl)sulfanylacetamide
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxyquinolin-2-yl)sulfanylacetamide

Uniqueness

The unique combination of the thiazole and quinoline rings in “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide” may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-10-8-16(20-14-7-5-4-6-13(10)14)24-9-15(23)21-18-19-11(2)17(25-18)12(3)22/h4-8H,9H2,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJAJENHHHCVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=NC(=C(S3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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